N-cyclohexyl-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
CAS No.: 1040650-34-7
Cat. No.: VC11944252
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-34-7 |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H24N4O3/c1-15-9-11-16(12-10-15)20-24-21(29-25-20)18-8-5-13-26(22(18)28)14-19(27)23-17-6-3-2-4-7-17/h5,8-13,17H,2-4,6-7,14H2,1H3,(H,23,27) |
| Standard InChI Key | LDDVVJFXIVRRSW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4CCCCC4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4CCCCC4 |
Introduction
Structural Components and Their Significance
-
Cyclohexyl Group: Often used in pharmaceuticals for its lipophilicity, which can enhance bioavailability and membrane permeability.
-
1,2,4-Oxadiazole Ring: Known for its presence in compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.
-
Pyridine Moiety: A common feature in many drugs, contributing to biological activity through interactions with enzymes or receptors.
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multi-step reactions, including condensation reactions to form the oxadiazole ring and coupling reactions to attach the pyridine and cyclohexyl groups. Characterization involves spectroscopic techniques like NMR and mass spectrometry to confirm the structure.
Biological Activities
Compounds with oxadiazole and pyridine rings have been studied for various biological activities:
-
Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties, which could be enhanced by the presence of other pharmacophores.
-
Anti-inflammatory Activity: Some oxadiazole derivatives have shown anti-inflammatory effects, potentially useful in treating conditions like arthritis.
-
Anticancer Activity: Pyridine derivatives have been explored for their anticancer properties, though specific data on this compound is lacking.
Research Findings and Future Directions
While specific research findings on N-cyclohexyl-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide are not available, related compounds have shown promising biological activities. Future research should focus on synthesizing this compound and evaluating its biological properties using in vitro and in vivo models.
Data Tables
Given the lack of specific data on this compound, we can consider a general table for compounds with similar structures:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume